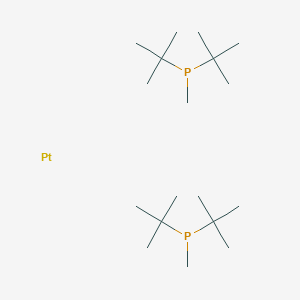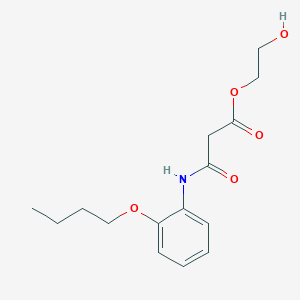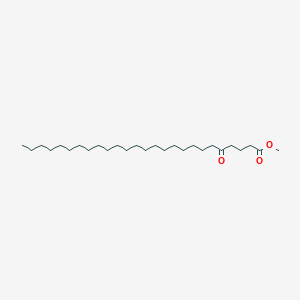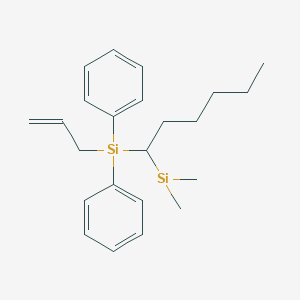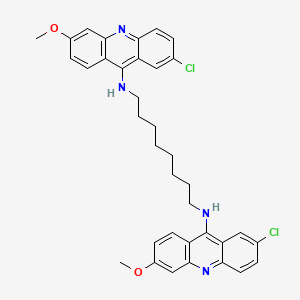
1,8-Octanediamine, N,N'-bis(2-chloro-6-methoxy-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is a synthetic compound derived from 1,8-octanediamine and acridine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of DNA intercalating agents. The compound’s structure includes two acridine moieties attached to the octanediamine backbone, which allows it to interact with DNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- involves the reaction of 1,8-octanediamine with 2-chloro-6-methoxy-9-acridinyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1,8-octanediamine involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180 °C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The acridine moieties can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the acridine moieties, which can alter the compound’s interaction with DNA.
Scientific Research Applications
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and associated enzymes involved in replication and repair.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- Bis(3-aminopropyl)amine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- N,N’-bis(3-amino-propyl)piperazine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
Uniqueness
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is unique due to its longer aliphatic chain, which provides greater flexibility and potentially stronger interactions with DNA compared to shorter-chain analogs. This can result in enhanced cytostatic activity and improved efficacy in biological applications .
Properties
CAS No. |
64955-59-5 |
|---|---|
Molecular Formula |
C36H36Cl2N4O2 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N,N'-bis(2-chloro-6-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H36Cl2N4O2/c1-43-25-11-13-27-33(21-25)41-31-15-9-23(37)19-29(31)35(27)39-17-7-5-3-4-6-8-18-40-36-28-14-12-26(44-2)22-34(28)42-32-16-10-24(38)20-30(32)36/h9-16,19-22H,3-8,17-18H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
UGXUTRRRMCSNJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)Cl)NCCCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



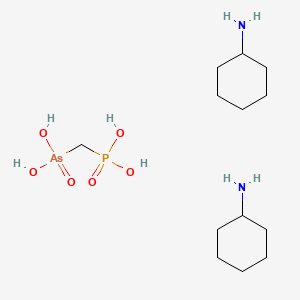


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
